Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound belonging to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of ETHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common method involves the reaction of sulfonium acylmethylides with acetylenic esters, followed by a series of cyclization and elimination reactions . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections and other diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. The exact pathways and targets depend on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar compounds include other furan derivatives like ETHYL 5-AMINO-4-CYANO-2-METHYLFURAN-3-CARBOXYLATE and ETHYL 4-ACETYL-5-METHYLFURAN-3-CARBOXYLATE.
Properties
Molecular Formula |
C28H23NO6S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)sulfonylamino]-2-phenylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H23NO6S/c1-3-34-28(30)25-23-17-24(29-36(31,32)20-15-13-19(33-2)14-16-20)21-11-7-8-12-22(21)27(23)35-26(25)18-9-5-4-6-10-18/h4-17,29H,3H2,1-2H3 |
InChI Key |
BDXBOTCHJMJUEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.